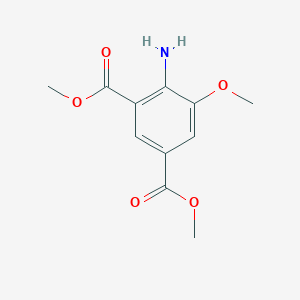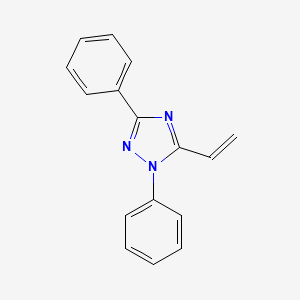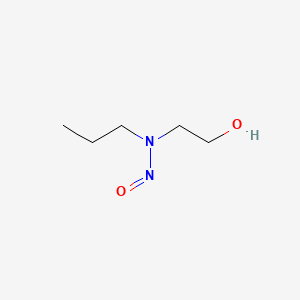
N-(2-hydroxyethyl)-N-propylnitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N-propylnitrous amide is an organic compound belonging to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (-NO) attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-propylnitrous amide typically involves the reaction of N-(2-hydroxyethyl)amine with a nitrosating agent. One common method is the reaction of N-(2-hydroxyethyl)amine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitrosamine. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction parameters, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)-N-propylnitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted nitrosamines.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N-propylnitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as a mutagenic agent.
Medicine: Investigated for its potential therapeutic applications and its role in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-N-propylnitrous amide involves the interaction of the nitroso group with biological molecules. The compound can form adducts with DNA and proteins, leading to potential mutagenic and carcinogenic effects. The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved may include the formation of reactive intermediates that can cause cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxyethyl)-N-phenylnitrous amide
- N-(2-hydroxyethyl)-N-methylnitrous amide
- N-(2-hydroxyethyl)-N-ethylnitrous amide
Uniqueness
N-(2-hydroxyethyl)-N-propylnitrous amide is unique due to its specific structural features, such as the presence of both hydroxyethyl and propyl groups.
Propriétés
Numéro CAS |
115440-59-0 |
|---|---|
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-N-propylnitrous amide |
InChI |
InChI=1S/C5H12N2O2/c1-2-3-7(6-9)4-5-8/h8H,2-5H2,1H3 |
Clé InChI |
KFMAUQFBLBZXOL-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCO)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



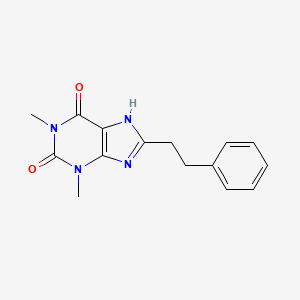
![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)

![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
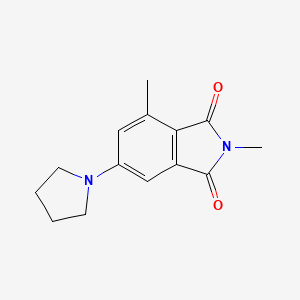

![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)

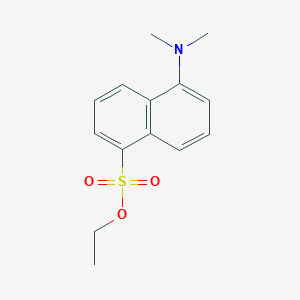
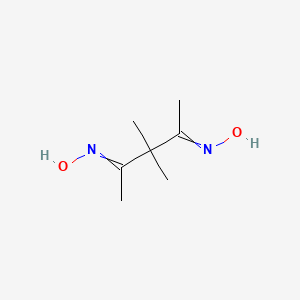
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
